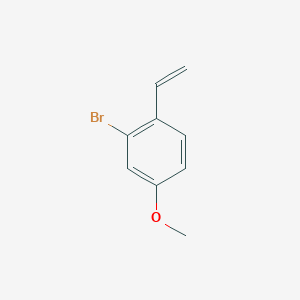

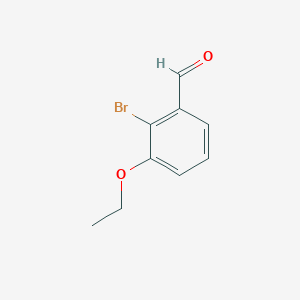

2-Bromo-3-ethoxybenzaldehyde

説明

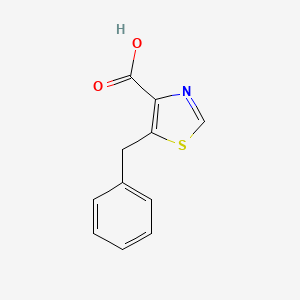

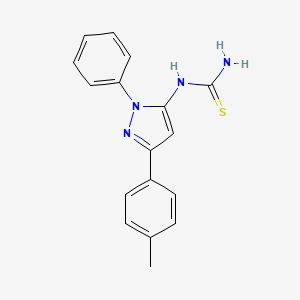

2-Bromo-3-ethoxybenzaldehyde, also known as BEB, is a synthetic compound that belongs to the class of aldehydes. It has a molecular weight of 229.07 .

Molecular Structure Analysis

The IUPAC name for 2-Bromo-3-ethoxybenzaldehyde is the same, and its InChI code is1S/C9H9BrO2/c1-2-12-8-5-3-4-7 (6-11)9 (8)10/h3-6H,2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis

2-Bromo-3-ethoxybenzaldehyde is a solid at room temperature . The storage temperature is 2-8°C .科学的研究の応用

Electrochemical Bromofunctionalization of Alkenes

2-Bromo-3-ethoxybenzaldehyde could potentially be used in the electrochemical bromofunctionalization of alkenes . This process involves the bromination of organic molecules, which has been extensively studied due to the demand for safe and sustainable methodologies . The electrochemical oxidation of bromide to bromine is a viable strategy to reduce waste by avoiding chemical oxidants .

Synthesis of Bromohydrins

Bromohydrins are very useful building blocks in chemistry . They have been prepared by reacting alkenes in bromine/water or using N-bromo succinimide (NBS)/dimethyl sulfoxide (DMSO) systems . 2-Bromo-3-ethoxybenzaldehyde could potentially be used in the synthesis of these compounds.

Electrochemical Bromoalkoxylation of Alkenes

The electrochemical bromoalkoxylation of alkenes was described by Nikishin and co-workers . In this process, 2-Bromo-3-ethoxybenzaldehyde could potentially be used as a reagent.

Dibromination of Alkenes

The electrochemical dibromination of alkenes has been reported by Yuan et al . 2-Bromo-3-ethoxybenzaldehyde could potentially be used in this process.

Aromatic Bromination

Aromatic and benzylic electrochemical bromination reactions were performed with similar biphasic systems . 2-Bromo-3-ethoxybenzaldehyde could potentially be used in these reactions.

Synthesis of Halogenated Carboxylic Acids

Halogenated carboxylic acids are important compounds in chemical synthesis and indispensable research tools in biochemical studies . 2-Bromo-3-ethoxybenzaldehyde could potentially be used in the synthesis of these acids.

Safety and Hazards

特性

IUPAC Name |

2-bromo-3-ethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c1-2-12-8-5-3-4-7(6-11)9(8)10/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBOOGQYEYQDAEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-3-ethoxybenzaldehyde | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

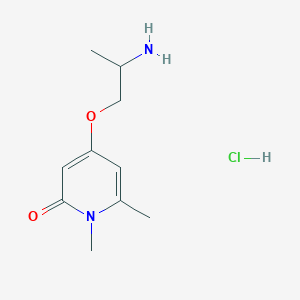

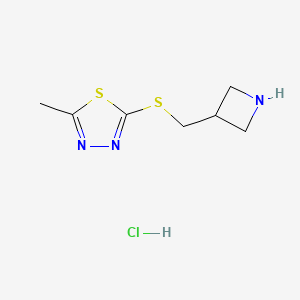

![7-(Azetidin-3-yloxy)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine hydrochloride](/img/structure/B1380897.png)

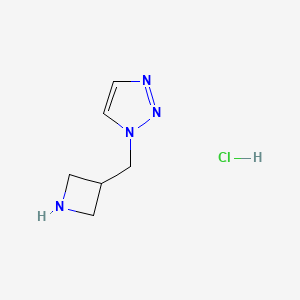

![Bicyclo[2.1.1]hexane-1,4-dicarboxylic acid](/img/structure/B1380912.png)